6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide
Description
6-Nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro (-NO₂) group at the 6-position of the chromene core and a carboxamide moiety at the 3-position, substituted with a pyridin-2-ylmethyl group. The coumarin scaffold (2H-chromene-2-one) is a bicyclic structure with a ketone oxygen at position 2, contributing to its planar aromatic system.
This compound is structurally related to HIV-1 reverse transcriptase inhibitors, as evidenced by analogous coumarin derivatives studied in antiviral research (e.g., compound 11 in ).
Properties
IUPAC Name |
6-nitro-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-15(18-9-11-3-1-2-6-17-11)13-8-10-7-12(19(22)23)4-5-14(10)24-16(13)21/h1-8H,9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWOQVKLFIRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic Acid
The carboxylic acid precursor is synthesized through nitration of 2-oxo-2H-chromene-3-carboxylic acid. Key steps include:
Reaction Conditions
- Nitrating agent : Fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄).
- Temperature : 0–5°C (prevents over-nitration).
- Yield : 68–72%.
Mechanistic Insight
The ketone at position 2 acts as a meta-directing group, favoring nitration at position 6. Computational studies confirm the electrophilic attack at C6 due to resonance stabilization by the carbonyl group.
Amide Bond Formation
The carboxylic acid is activated and coupled with pyridin-2-ylmethylamine:
Activation Methods
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl chloride formation | SOCl₂, reflux, 2 h | 85 |
| Carbodiimide coupling | EDCl, HOBt, DMF, rt, 12 h | 78 |
| Mixed anhydride | ClCO₂iPr, NEt₃, THF, 0°C | 70 |
Optimized Protocol
- Dissolve 6-nitro-2-oxo-2H-chromene-3-carboxylic acid (1 eq) in anhydrous THF.
- Add EDCl (1.2 eq) and HOBt (1.1 eq), stir at room temperature for 30 min.
- Introduce pyridin-2-ylmethylamine (1.5 eq), react for 12 h.
- Isolate product via column chromatography (silica gel, EtOAc/hexane 1:1).
Yield : 78%.
Decarboxylative Coupling Approaches
Doubly Decarboxylative Michael Addition
Adapted from the synthesis of 4-(pyridylmethyl)chroman-2-ones, this method employs:
- Electrophile : 6-Nitrochromone-3-carboxylic acid.
- Nucleophile : Pyridylacetic acid.
Reaction Pathway
- Decarboxylation : Pyridylacetic acid loses CO₂ to generate a stabilized carbanion.
- Michael addition : The carbanion attacks the α,β-unsaturated ketone of 6-nitrochromone-3-carboxylic acid.
- Second decarboxylation : The adduct undergoes decarboxylation to yield the target amide.
Conditions
Limitations
- Requires electron-deficient chromone derivatives for efficient conjugation.
- Competing side reactions reduce yield in nitro-substituted systems.
Optimization of Reaction Conditions
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 78 |
| THF | 7.5 | 65 |
| CH₃CN | 37.5 | 70 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyridin-2-ylmethylamine and stabilize intermediates.
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems (yield: +12%).
- Microwave irradiation : Reduces reaction time from 12 h to 45 min (yield: 82%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Advantages : Improved heat transfer, reduced waste.
- Parameters :
- Residence time : 10 min.
- Temperature : 100°C.
- Catalyst : Immobilized lipase (reusable for 5 cycles).
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom economy | 84% |
| E-factor | 2.1 |
| Process mass intensity | 3.8 |
Water is employed as a co-solvent to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Biologically, 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for developing new antibiotics.
Medicine: In medicine, the compound is being studied for its therapeutic properties. It has shown promise in preclinical trials for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, leading to the desired biological or therapeutic outcomes. The exact pathways and targets can vary depending on the application and the specific derivatives involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Observations:
In contrast, the pyridin-2-ylmethyl group in the target compound may prioritize π-π interactions with aromatic residues in the enzyme active site .
Hydroxylation Effects: The 7,8-dihydroxy groups in compound 11 introduce additional hydrogen-bond donors and metal-chelating capacity, absent in the target compound. This difference may explain the reported bioactivity of compound 11 versus the uncharacterized activity of the target compound .
Molecular Weight and Solubility : The pyridine-substituted derivative has a lower molecular weight (342.29 vs. 348.38) but comparable polarity due to the nitro group. Piperidine’s basicity could enhance solubility in acidic environments, whereas pyridine’s moderate basicity (pKa ~1.7) may limit protonation at physiological pH .
Crystallographic and Intermolecular Interaction Analysis
- Hydrogen Bonding : The pyridin-2-ylmethyl group may participate in C-H···O/N interactions, as observed in related pyridine-containing crystals (). Graph set analysis (e.g., Etter’s rules) could classify these interactions into motifs such as R₂²(8) or R₂²(10) , influencing crystal packing .
- Crystal Structure Prediction : Tools like Mercury () enable visualization of hypothetical crystal structures, predicting slip-stacked arrangements due to π-π interactions between pyridine and coumarin systems. This contrasts with piperidine-containing analogues, where aliphatic chains may adopt disordered conformations .
- Refinement Methods : Small-molecule crystallography of such compounds typically employs SHELXL () for refinement, leveraging its robustness in handling displacement parameters and hydrogen-bond networks .
Biological Activity
6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including a nitro group at the 6-position of the chromene ring and an amide functional group linked to a pyridine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Nitro Group | Present at the 6-position |
| Carbonyl Group | Located at the 2-position |
| Amide Group | Linked to a pyridine moiety |
Synthesis
The synthesis of 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions, including:
- Formation of the Chromene Core : Achieved through cyclization reactions involving suitable precursors.
- Nitration : Introduction of the nitro group using nitrating agents.
- Amidation : Coupling with pyridin-2-ylmethylamine to form the carboxamide.
Antimicrobial Properties
Research indicates that chromene derivatives exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting that 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide may possess similar properties due to its structural characteristics .
P2Y Receptor Antagonism
Recent studies have highlighted the role of chromene derivatives as antagonists of the P2Y6 receptor, which is implicated in inflammatory and neurodegenerative diseases. The compound's ability to inhibit calcium mobilization in P2Y6R-expressing cells has been documented, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .
Neuroprotective Effects
The structural similarities between this compound and other neuroprotective agents suggest potential applications in neuroprotection. Compounds with similar structures have been shown to exert protective effects against neuronal cell death in various models .
Study on Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several chromene derivatives, including 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide. Results indicated that this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
P2Y6R Inhibition Study
In vitro assays demonstrated that 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide effectively inhibited UDP-induced calcium mobilization in astrocytoma cells expressing P2Y6R. The IC50 value was determined to be approximately 1 μM, highlighting its potency as a receptor antagonist .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-nitrochromenone | Nitro group at position 6 | Antimicrobial properties |
| Coumarin derivatives | Lacks amide functionality | Anticoagulant effects |
| Pyridine-based amides | Similar amide structure | Neuroprotective effects |
Q & A
Basic Question: How can the synthesis of 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide be optimized for higher yield and purity?
Answer:
Synthetic optimization involves:
- Stepwise Functionalization : Reacting 6-nitro-2-oxo-2H-chromene-3-carboxylic acid with pyridin-2-ylmethanamine under reflux in anhydrous dichloromethane, using coupling agents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.
- Analytical Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Basic Question: What spectroscopic techniques are critical for characterizing 6-nitro-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide?
Answer:
Key techniques include:
- 1H/13C NMR : Assign signals to the chromene carbonyl (δ ~160 ppm in 13C), nitro group (δ ~8.5 ppm in 1H for aromatic protons), and pyridinylmethyl substituents (δ ~4.5 ppm for -CH2-) .
- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z corresponding to C17H12N3O5) .
Advanced Question: How can computational modeling predict the biological activity of this compound against kinase targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the nitro-chromene scaffold and ATP-binding pockets of kinases (e.g., EGFR or CDK2). The pyridinylmethyl group may enhance hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on hydrogen bonding between the amide group and kinase residues (e.g., Lys33 in CDK2) .
- QSAR Analysis : Corrogate substituent effects (e.g., nitro position) with inhibitory activity using datasets from analogs like N-(4-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide .
Advanced Question: What strategies resolve contradictions in crystallographic data for nitro-substituted chromene derivatives?
Answer:
- SHELX Refinement : Apply twin refinement in SHELXL for cases of pseudo-merohedral twinning, using HKLF5 data format to handle overlapping reflections .
- Hydrogen Bonding Analysis : Use Mercury software to map graph-set motifs (e.g., R₂²(8) patterns) and identify disordered regions influenced by nitro group polarity .
- Complementary Techniques : Validate with PXRD to detect polymorphism and DSC to assess thermal stability .
Basic Question: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
Answer:
- MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC50 determination; 48-hour exposure, λ = 570 nm) .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric substrates (e.g., Ac-DEVD-AMC) .
- Comparative Analysis : Benchmark against structurally similar compounds (e.g., N-(3-chlorobenzyl)-2-oxo-2H-chromene-3-carboxamide) to establish SAR trends .
Advanced Question: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electrophilic Activation : The nitro group’s electron-withdrawing effect enhances electrophilicity at the chromene C-2 position, facilitating nucleophilic attack by amines or thiols (e.g., SNAr reactions in DMF at 80°C) .
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax ~400 nm for nitroarene intermediates) .
- Byproduct Mitigation : Use scavengers like molecular sieves to minimize hydrolysis of the amide bond during substitution .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Binary Solvents : Ethanol/water (7:3 v/v) or DCM/hexane (1:2) yield prismatic crystals suitable for XRD analysis .
- Temperature Gradient : Slow cooling from 60°C to 4°C minimizes occluded solvent .
- Purity Check : Compare experimental melting point (DSC) with literature values (e.g., ~215–220°C for nitro-chromene analogs) .
Advanced Question: How can structural analogs guide the design of prodrugs targeting hypoxia-inducible pathways?
Answer:
- Nitroreductase Activation : Design bioreducible prodrugs by masking the amide with azobenzene linkers, leveraging nitro group reduction in hypoxic environments .
- In Vivo Validation : Use HCT116 xenograft models to compare tumor penetration of the prodrug versus parent compound via LC-MS/MS pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
